1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide
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Overview
Description
1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazole ring, and a sulfonamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the thiazole ring and the sulfonamide group. Common reagents used in these reactions include thionyl chloride, dimethylamine, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost efficiency, and environmental considerations. Industrial synthesis often employs advanced techniques such as high-pressure reactors and automated control systems to optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or alkylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, inhibiting their activity. The thiazole and pyrazole rings may also contribute to the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 1,3-dimethyl-N-(4-(pyridin-2-yl)thiazol-2-yl)-1H-pyrazole-5-carboxamide
- 1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide
Uniqueness
1,3-dimethyl-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1,3-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]pyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S3/c1-10-13(9-19(2)16-10)26(22,23)17-11-3-5-12(6-4-11)25(20,21)18-14-15-7-8-24-14/h3-9,17H,1-2H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMIDUDVGMBKIEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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